6-Methoxy vs. 5-Methoxy vs. Unsubstituted: >190-Fold Superiority in Antiproliferative SAR
In a direct head-to-head SAR study of 3-arylaminobenzofuran derivatives derived from the target compound's class, the 6-methoxy substitution on the benzofuran core (compound 3g, derived from methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate) produced an average IC50 of 7.8 nM across seven human cancer cell lines (HeLa, A549, HT-29, Jurkat, RS 4;11, MCF-7, HL-60). In stark contrast, the 5-methoxy regioisomer (compound 3e) yielded an average IC50 of approximately 1,500 nM, and the unsubstituted analog (compound 3a) showed an average IC50 of 3,300 nM [1]. The 4-methoxy and 7-methoxy regioisomers were even less active (IC50 > 10,000 nM and 370-670 nM average, respectively) [1].
| Evidence Dimension | Antiproliferative activity (average IC50 across 7 human cancer cell lines) of 3-arylaminobenzofuran derivatives synthesized from corresponding 3-aminobenzofuran precursors |
|---|---|
| Target Compound Data | Average IC50 = 7.8 nM (compound 3g, derived from 6-methoxy precursor) |
| Comparator Or Baseline | Compound 3e (5-methoxy precursor): average IC50 ≈ 1,500 nM; Compound 3a (unsubstituted precursor): average IC50 ≈ 3,300 nM; Compound 3i (7-methoxy precursor): average IC50 ≈ 370 nM |
| Quantified Difference | 6-methoxy vs. 5-methoxy: >190-fold superiority; vs. unsubstituted: >420-fold superiority; vs. 7-methoxy: 47-fold superiority |
| Conditions | MTT assay, 72 h exposure, HeLa, A549, HT-29, Jurkat, RS 4;11, MCF-7, HL-60 cell lines |
Why This Matters
Procurement of the 6-methoxy regioisomer is mandatory for any synthesis program targeting the colchicine site of tubulin; substituting a 5-methoxy or unsubstituted building block will result in a >190-fold loss in antiproliferative potency.
- [1] Romagnoli, R., et al. (2015) J. Med. Chem., 58(7), 3209–3222. Table 1: IC50 values (nM) for compounds 3a–l. Compound 3g (6-OCH3, 2-COOCH3): HeLa 2±0.1, A549 9±1.4, HT-29 3±0.9, Jurkat 8±0.6, RS 4;11 0.3±0.1, MCF-7 27±2, HL-60 5±1. Compound 3e (5-OCH3, 2-COOCH3): HeLa 250±88, A549 1570±430, HT-29 240±60, Jurkat 210±20, RS 4;11 39±9, MCF-7 7900±1300, HL-60 470±30. Compound 3a (H, 2-COOCH3): HeLa 260±50, A549 5280±800, HT-29 930±35, Jurkat 4100±200, RS 4;11 430±97, MCF-7 7800±900, HL-60 4400±200. View Source
